molecular formula C34H43N5O4 B1243251 SMP-797 anhydrous free base CAS No. 437763-85-4

SMP-797 anhydrous free base

Cat. No. B1243251
CAS RN: 437763-85-4
M. Wt: 585.7 g/mol
InChI Key: HNRUUMLUBDTZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMP-797 anhydrous free base, also known as SMP-797 anhydrous free base, is a useful research compound. Its molecular formula is C34H43N5O4 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality SMP-797 anhydrous free base suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SMP-797 anhydrous free base including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

437763-85-4

Product Name

SMP-797 anhydrous free base

Molecular Formula

C34H43N5O4

Molecular Weight

585.7 g/mol

IUPAC Name

1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea

InChI

InChI=1S/C34H43N5O4/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42)

InChI Key

HNRUUMLUBDTZHX-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO

synonyms

SMP-797

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[1-butyl-4-[3-[3-(benzyloxy)propoxy]phenyl]-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl]-N′-[2,6-diisopropyl-4-tritylaminophenyl]urea (1.60 g, 1.74 mmol) in a mixture of acetone (20 ml) and methanol (20 ml) is added conc. hydrochloric acid (1 ml, 12 mmol) under ice-cooling, and the mixture is stirred at room temperature for 14 hours. The reaction solution is made basic by adding thereto aqueous ammonia under ice-cooling, and extracted with ethyl acetate. The organic layer is washed twice with aqueous sodium hydrogen carbonate solution, and the solvent is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give the title compound (1.07 g, 1.58 mmol).
Name
N-[1-butyl-4-[3-[3-(benzyloxy)propoxy]phenyl]-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl]-N′-[2,6-diisopropyl-4-tritylaminophenyl]urea
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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